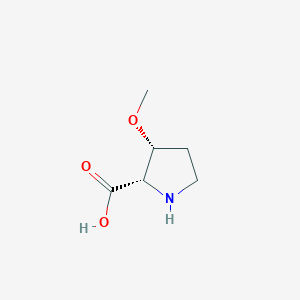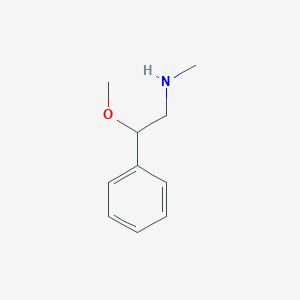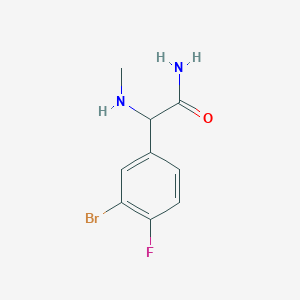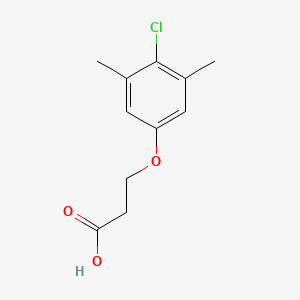![molecular formula C18H18N2O5S B12122441 Benzamide, 4-phenoxy-N-[[(tetrahydro-1,1-dioxido-3-thienyl)amino]carbonyl]- CAS No. 507454-60-6](/img/structure/B12122441.png)
Benzamide, 4-phenoxy-N-[[(tetrahydro-1,1-dioxido-3-thienyl)amino]carbonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 4-phenoxy-N-[[(tetrahydro-1,1-dioxido-3-thienyl)amino]carbonyl]- is a complex organic compound with the molecular formula C18H18N2O5S and a molecular weight of 374.4 . This compound is characterized by the presence of a benzamide core, a phenoxy group, and a tetrahydro-1,1-dioxido-3-thienyl moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-phenoxy-N-[[(tetrahydro-1,1-dioxido-3-thienyl)amino]carbonyl]- involves multiple steps. One common method includes the reaction of 4-phenoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with tetrahydro-3-thienylamine in the presence of a base such as triethylamine to yield the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-phenoxy-N-[[(tetrahydro-1,1-dioxido-3-thienyl)amino]carbonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Benzamide, 4-phenoxy-N-[[(tetrahydro-1,1-dioxido-3-thienyl)amino]carbonyl]- is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzamide, 4-phenoxy-N-[[(tetrahydro-1,1-dioxido-3-thienyl)amino]carbonyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- Benzamide, N-(tetrahydro-4-oxo-3-thienyl)-
- Benzamide, 3-amino-4-methoxy-N-(tetrahydro-1,1-dioxido-3-thienyl)-
Uniqueness
Benzamide, 4-phenoxy-N-[[(tetrahydro-1,1-dioxido-3-thienyl)amino]carbonyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
507454-60-6 |
|---|---|
Molecular Formula |
C18H18N2O5S |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)carbamoyl]-4-phenoxybenzamide |
InChI |
InChI=1S/C18H18N2O5S/c21-17(20-18(22)19-14-10-11-26(23,24)12-14)13-6-8-16(9-7-13)25-15-4-2-1-3-5-15/h1-9,14H,10-12H2,(H2,19,20,21,22) |
InChI Key |
YQCOMDCBTHXADR-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12122365.png)
![N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide](/img/structure/B12122369.png)



![2-methyl-3-pentyl-5aH-pyrimido[1,2-a]benzimidazol-4-one](/img/structure/B12122408.png)
amine](/img/structure/B12122411.png)

![4,8-dimethyl-N-[3-(3-morpholin-4-ylpropyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine](/img/structure/B12122422.png)


![1H-1,2,4-Triazol-3-amine, 5-[[(4-methylphenyl)methyl]sulfonyl]-](/img/structure/B12122429.png)

